Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

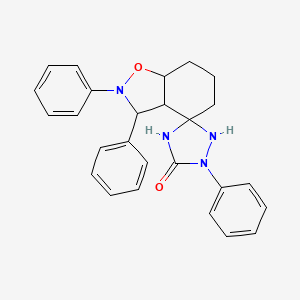

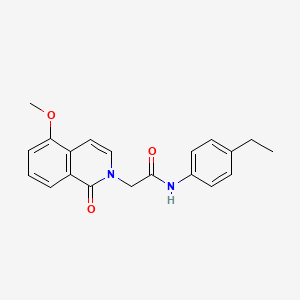

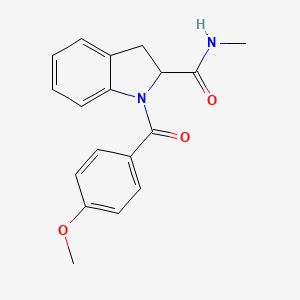

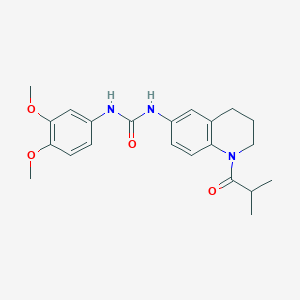

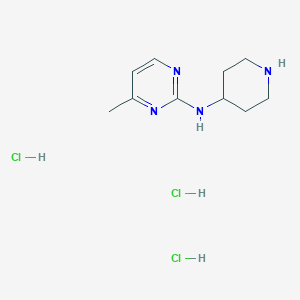

The compound "Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole" is a spiro compound, which is a class of organic compounds characterized by a unique structure where two rings are joined through one common atom. These compounds are of significant interest due to their complex molecular architecture and potential biological activities. The spiro compounds discussed in the provided papers include various derivatives synthesized through different methods, often involving cycloaddition reactions, and exhibit a range of properties and potential applications, including antimicrobial and antioxidant activities .

Synthesis Analysis

The synthesis of spiro compounds typically involves cycloaddition reactions, which are reactions where two or more unsaturated molecules combine to form a cyclic adduct. For instance, the domino cycloaddition reactions of N-phenacylbenzothiazolium bromides with 3-phenacylideneoxindoles or ethyl 2-(2-oxoindolin-3-ylidene)acetates have been used to afford functionalized spiro compounds with high diastereoselectivity . Similarly, a three-component reaction involving N-phenacylbenzothiazolium bromides, aromatic aldehydes, and indane-1,3-dione has been employed to synthesize spiro derivatives . These methods highlight the versatility and efficiency of cycloaddition reactions in constructing complex spiro frameworks.

Molecular Structure Analysis

The molecular structure of spiro compounds is often elucidated using spectroscopic methods such as NMR and single-crystal X-ray diffraction. For example, the 1H NMR data and single-crystal structure analysis have been used to determine the predominant diastereoisomer of synthesized spiro compounds . The relative stereochemistry and regiochemistry of these compounds are crucial for understanding their potential biological activities and are typically confirmed through detailed structural analysis .

Chemical Reactions Analysis

Spiro compounds can participate in various chemical reactions due to their multiple functional groups and reactive centers. The papers provided discuss the synthesis of spiro compounds through 1,3-dipolar cycloaddition reactions, which involve the interaction of dipolarophiles with dipolar species to form five-membered rings . These reactions are highly diastereoselective and can be used to generate spiro compounds with specific configurations.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of multiple aromatic rings and heteroatoms within the spiro framework can lead to compounds with significant biological activities. For instance, some spiro compounds have been found to exhibit potent antioxidant activities and inhibitory capacity on lipid peroxidation, as well as antimicrobial activity against various bacterial strains . The antimycobacterial evaluation of certain spiroisoxazolidines has also been reported, with some compounds showing significant activity against Mycobacterium tuberculosis .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A study by Poomathi et al. (2015) describes the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reaction. These compounds were synthesized in good yields and their structures were confirmed by NMR, mass spectrometry, and X-ray diffraction studies (Poomathi, Mayakrishnan, Muralidharan, & Perumal, 2015).

- Another study by Mekala et al. (2013) synthesized novel spiro compounds with benzooxazolyl moieties, which were then screened for antimicrobial and anti-inflammatory activities (Mekala, Vodela, & Gadegoni, 2013).

Biological Evaluation

- Prasanna et al. (2010) conducted a study on spiro-pyrrolothiazolyloxindoles, synthesized via 1,3-dipolar cycloaddition, and evaluated them for antitubercular activity against Mycobacterium tuberculosis. One compound showed significant activity, being more effective than ciprofloxacin and ethambutol (Prasanna, Balamurugan, Perumal, Yogeeswari, & Sriram, 2010).

- Hafez et al. (2016) explored thieno[3,2-d]pyrimidines as new scaffolds for antimicrobial activities, synthesizing a series of spiro compounds and testing them against various bacteria and fungi, with some compounds showing potent activities (Hafez, El-Gazzar, & Zaki, 2016).

Eigenschaften

IUPAC Name |

2,2',3'-triphenylspiro[1,2,4-triazolidine-5,4'-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazole]-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2/c31-25-27-26(28-29(25)20-13-6-2-7-14-20)18-10-17-22-23(26)24(19-11-4-1-5-12-19)30(32-22)21-15-8-3-9-16-21/h1-9,11-16,22-24,28H,10,17-18H2,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLXJJQOWTZNHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5(C1)NC(=O)N(N5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010050.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3010052.png)

![ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3010053.png)

![6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3010058.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3010065.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B3010067.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B3010069.png)